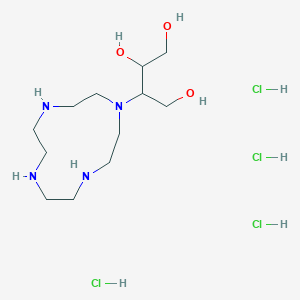
6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl
Übersicht
Beschreibung
“6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” is a potentially pentadentate (ONNNO donor) ligand . It has been used in the synthesis of complex compounds, such as those involving copper (II) ions .
Synthesis Analysis
The ligand “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” can be synthesized by reacting with Cu II to form a complex . An alternative method involves the use of whole-cell biocatalysis for the preparation of a versatile chemical intermediate .Molecular Structure Analysis
The X-Ray structural analysis of the complex formed by the reaction of “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” with Cu II revealed that the complex exists as centrosymmetric dimers . The monomeric unit is four-co-ordinate Cu (HL) +, in which the copper (II) ion is coordinated by one phenolate oxygen and three pyridyl nitrogen atoms of HL .Chemical Reactions Analysis
The ligand “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” reacts with Cu II to form a complex . In the presence of pyridine, the dimeric units break up via axial ligation of pyridine, resulting in an EPR spectrum characteristic of mononuclear copper (II) species .Physical And Chemical Properties Analysis
The complex formed by the reaction of “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” with Cu II exists as centrosymmetric dimers . The geometry is best approximated as square planar within the constraints imposed by the ligand .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl has been synthesized and characterized in various studies. For instance, Selamat et al. (2015) synthesized this ligand through Suzuki coupling reaction and confirmed its formation using various spectroscopic methods. This study focused on understanding its interaction with calf thymus-DNA (ct-DNA), indicating its potential application in understanding molecular interactions and drug design (Selamat et al., 2015).
Ligand Families and Metal-Binding Domains
Constable et al. (2009) described the derivatization of this compound to create new ligands with terminal alkene functionalities. These new ligands were used to synthesize palladium(II) complexes, demonstrating the compound's versatility in creating different metal-binding domains. This versatility is crucial for developing new materials and catalysts (Constable et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[6-[6-(2-hydroxyphenyl)pyridin-2-yl]pyridin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-13-3-1-7-15(21)17-9-5-11-19(23-17)20-12-6-10-18(24-20)16-8-2-4-14-22(16)26/h1-14,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWOHQHCILHGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433298 | |
| Record name | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156122-75-7 | |
| Record name | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B3243266.png)












